Core Identification & Structural Decoding
Core Identification & Structural Decoding
Title: Technical Guide to the Chemical Structure and Pharmacology of Urantide (Sequence Identity: DXFWXYCV)
Abstract This technical guide analyzes the chemical entity identified by the sequence string DXFWXYCV , scientifically known as Urantide .[] Urantide is a potent, selective, and competitive peptide antagonist of the Urotensin-II (UT) receptor.[2] This document details its macrocyclic octapeptide structure, non-standard amino acid modifications, synthesis via Solid-Phase Peptide Synthesis (SPPS), and pharmacological profile in cardiovascular research.[]
The string DXFWXYCV is the single-letter amino acid code representing the primary sequence of Urantide (and its analog UFP-803).[][4] Unlike standard peptides, this sequence contains non-proteinogenic amino acids denoted by 'X' and specific stereochemical modifications essential for its high-affinity binding (
Sequence Deconvolution
The sequence translates to: Asp-Pen-Phe-Trp-Orn-Tyr-Cys-Val (for Urantide).[]
| Position | Letter Code | Amino Acid / Residue | Modification / Stereochemistry | Function |
| 1 | D | Aspartic Acid (Asp) | L-isomer | N-terminal residue; solubility. |
| 2 | X | Penicillamine (Pen) | Critical constraint. Forms disulfide bridge with Cys7. | |
| 3 | F | Phenylalanine (Phe) | L-isomer | Hydrophobic interaction. |
| 4 | W | Tryptophan (Trp) | D-isomer ( | Induces reverse |
| 5 | X | Ornithine (Orn) | L-isomer | Positively charged side chain (Urantide).[][] Note: Replaced by Dab (Diaminobutyric acid) in UFP-803.[] |
| 6 | Y | Tyrosine (Tyr) | L-isomer | H-bonding capability.[] |
| 7 | C | Cysteine (Cys) | L-isomer | Forms disulfide bridge with Pen2. |
| 8 | V | Valine (Val) | L-isomer | C-terminal residue.[] |
3D Conformational Constraint
The structural integrity of Urantide relies on a disulfide bridge between Pen
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Effect: This cyclization restricts the conformational freedom of the peptide, locking the pharmacophore (Trp-Orn-Tyr) into a bioactive turn conformation that mimics the urotensin-II (U-II) loop.[]
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Penicillamine Role: The gem-dimethyl groups on Penicillamine provide steric bulk that further rigidifies the ring, enhancing metabolic stability and receptor selectivity compared to a standard Cys-Cys bridge.[]
Chemical Formula:
Mechanism of Action & Signaling
Urantide functions as a competitive antagonist at the Urotensin-II Receptor (UT) , a G-protein coupled receptor (GPCR) formerly known as GPR14.[]
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Pathophysiology: Urotensin-II (U-II) is the most potent mammalian vasoconstrictor known (10x more potent than endothelin-1).[] It is upregulated in heart failure, atherosclerosis, and pulmonary hypertension.[]
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Antagonism: Urantide binds to the UT receptor, blocking the docking of endogenous U-II.[]
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Signaling Blockade: By preventing U-II binding, Urantide inhibits the
-mediated pathway, preventing the activation of Phospholipase C (PLC) and the subsequent release of intracellularngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> .
Signaling Pathway Diagram
Caption: Urantide competitively antagonizes the UT receptor, preventing the Gq-PLC-IP3 cascade and inhibiting pathological vasoconstriction.[]
Experimental Protocols
To ensure scientific integrity, the synthesis and validation of Urantide must follow rigorous protocols due to the presence of oxidation-sensitive residues (Cys, Pen) and stereoisomers.[]
Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)
Objective: Synthesize the linear precursor and cyclize via oxidation.[]
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Resin Loading: Use a chlorotrityl chloride resin pre-loaded with Fmoc-Val-OH.[]
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Coupling Cycles:
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Deprotect Fmoc using 20% piperidine in DMF.[]
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Couple subsequent amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Orn(Boc)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Phe-OH, Fmoc-Pen(Trt)-OH, Fmoc-Asp(OtBu)-OH).[]
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Critical Step: Use D-Tryptophan at position 4. Failure to use the D-isomer results in total loss of bioactivity.[]
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Activator: Use HBTU/DIEA to minimize racemization.
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Cleavage: Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.5).[] This also removes side-chain protecting groups (Trt, Boc, tBu).[]
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Cyclization (Oxidation):
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Dissolve linear peptide in
Ammonium Bicarbonate (pH 8.0) at high dilution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ) to favor intramolecular disulfide bond formation over intermolecular aggregation. -
Stir under air or use DMSO (5%) as an oxidant for 24 hours.[]
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Monitor via HPLC until the linear peak disappears and the cyclized peak (shifted retention time) appears.[]
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Validation: Aortic Ring Contraction Assay
Objective: Confirm functional antagonism (Trustworthiness check).
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Tissue Preparation: Isolate thoracic aorta from male Wistar rats; remove endothelium to isolate smooth muscle response.[]
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Equilibration: Suspend rings in Krebs-Henseleit solution at
, aerated with . -
Agonist Challenge: Apply cumulative doses of human Urotensin-II (hU-II) (
to ) to establish a control dose-response curve. -
Antagonist Incubation: Incubate rings with Urantide (
) for 30 minutes.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Re-Challenge: Repeat hU-II dosing.
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Result Analysis: A rightward shift in the dose-response curve (Schild plot analysis) confirms competitive antagonism.[]
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Expected pKB: ~8.3.[2]
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Quantitative Data Summary
| Property | Value / Description | Source |
| Sequence Code | DXFWXYCV | [1, 2] |
| Full Sequence | H-Asp-Pen-Phe-D-Trp-Orn-Tyr-Cys-Val-OH | [1] |
| Molecular Mass | 1075.26 g/mol | [1] |
| Receptor Affinity ( | 8.3 (hUT receptor) | [1, 3] |
| Solubility | Soluble in water (up to 2 mg/mL) | [1] |
| Appearance | White lyophilized solid | [2] |
References
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Patacchini, R., et al. (2003). Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta. British Journal of Pharmacology, 140(7), 1155–1158.[] Retrieved from [Link]
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Carotenuto, A., et al. (2004).[] Discovery of Novel Potent Ligands at the Urotensin-II Receptor. Journal of Medicinal Chemistry, 57, 5965. Retrieved from [Link]
